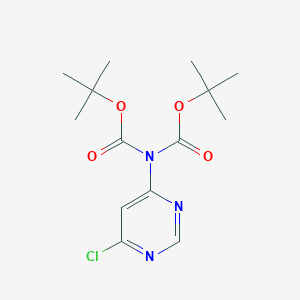

N,N-DiBoc-4-amino-6-chloropyrimidine

Description

Properties

IUPAC Name |

tert-butyl N-(6-chloropyrimidin-4-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClN3O4/c1-13(2,3)21-11(19)18(12(20)22-14(4,5)6)10-7-9(15)16-8-17-10/h7-8H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTXDXOMHOOIKAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1=CC(=NC=N1)Cl)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30672214 | |

| Record name | Di-tert-butyl (6-chloropyrimidin-4-yl)-2-imidodicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354112-08-6 | |

| Record name | Di-tert-butyl (6-chloropyrimidin-4-yl)-2-imidodicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DiBoc-4-amino-6-chloropyrimidine typically involves the protection of the amino group on the pyrimidine ring with di-tert-butoxycarbonyl (Boc) groups. This is achieved through a series of reactions starting from 4-amino-6-chloropyrimidine. The amino group is first protected with Boc anhydride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere at a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N,N-DiBoc-4-amino-6-chloropyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Deprotection Reactions: The Boc groups can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove Boc groups under mild acidic conditions.

Major Products Formed

Substitution Reactions: The major products are substituted pyrimidines where the chloro group is replaced by the nucleophile.

Deprotection Reactions: The major product is 4-amino-6-chloropyrimidine after the removal of Boc groups.

Scientific Research Applications

Synthetic Routes

The synthesis of N,N-DiBoc-4-amino-6-chloropyrimidine typically involves:

- Protection of the amino group using Boc anhydride in the presence of a base such as triethylamine.

- Reactions conducted under inert atmospheres at temperatures ranging from 0°C to 25°C.

Applications in Scientific Research

This compound is employed in various scientific research applications:

Organic Synthesis

- Building Block : It serves as a crucial building block for synthesizing more complex molecules, particularly nitrogen-containing heterocycles.

- Substitution Reactions : The chloro group can be substituted with nucleophiles (e.g., amines or thiols), facilitating the formation of diverse pyrimidine derivatives.

Medicinal Chemistry

- Drug Development : This compound is explored for its potential in developing antiviral and anticancer agents. Its derivatives have shown promise in inhibiting viral enzymes and modulating biological pathways .

- Biological Activity : this compound has been utilized in studies targeting various diseases, including viral infections and cancer, highlighting its significance in therapeutic applications .

Biological Studies

- Enzyme Inhibitors : The compound is used to investigate enzyme inhibition mechanisms, particularly those related to viral replication processes .

- Receptor Ligands : It plays a role in studying receptor-ligand interactions, which are essential for understanding drug-receptor dynamics.

Case Study 1: Antiviral Activity

A study investigated the antiviral properties of pyrimidine derivatives synthesized from this compound. The derivatives demonstrated significant activity against RNA viruses, showcasing their potential as broad-spectrum antiviral agents .

Case Study 2: Anticancer Research

Research focusing on pyrimidine analogs derived from this compound revealed promising results in inhibiting cancer cell proliferation. The compounds were evaluated for their effectiveness against various cancer cell lines, indicating their potential as anticancer therapeutics .

Mechanism of Action

The mechanism of action of N,N-DiBoc-4-amino-6-chloropyrimidine is primarily related to its ability to act as a precursor or intermediate in the synthesis of biologically active compounds. The molecular targets and pathways involved depend on the specific derivatives synthesized from this compound. For example, derivatives may inhibit specific enzymes or bind to particular receptors, thereby modulating biological pathways .

Comparison with Similar Compounds

4-Amino-6-chloropyrimidine (CAS: 5305-59-9)

- Molecular Formula : C₄H₄ClN₃

- Molecular Weight : 129.55 g/mol .

- Structure : Lacks Boc protection, exposing the primary amine group.

- Reactivity : More reactive than the Boc-protected analog due to the free amine, making it prone to undesired alkylation or acylation .

- Solubility: Higher polarity due to the free amine, leading to better solubility in polar solvents (e.g., water or ethanol).

- Applications : Direct intermediate in agrochemicals and small-molecule drug synthesis .

N,N-Diallyl-6-chloro-4-pyrimidinamine (CAS: 1220036-24-7)

N,N-Dibenzyl-6-chloro-5-nitropyrimidine-4-amine (Patent Example)

- Molecular Formula : C₁₇H₁₅ClN₄O₂ (estimated)

- Structure : Contains benzyl groups and a nitro substituent at the 5-position.

- Reactivity : The nitro group strongly withdraws electrons, activating the pyrimidine ring for nucleophilic substitution at the 4-position .

- Applications : Intermediate in explosives or high-energy material synthesis .

Data Table: Comparative Analysis

Biological Activity

N,N-DiBoc-4-amino-6-chloropyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, and related case studies, highlighting its significance in drug development.

Chemical Structure and Synthesis

This compound, with the molecular formula CHClNO, is characterized by two tert-butyloxycarbonyl (Boc) protecting groups on the amino nitrogen and a chlorine atom at the 6-position of the pyrimidine ring. The compound can be synthesized through various methods, often involving the introduction of substituents at specific positions on the pyrimidine scaffold.

Immunosuppressive Activity

The immunosuppressive potential of pyrimidine derivatives has been evaluated in various assays. A related study indicated that modifications at positions 2, 4, and 6 of the pyrimidine scaffold could lead to enhanced immunosuppressive activity. For instance, certain derivatives exhibited IC values as low as 1.6 µM in mixed lymphocyte reaction assays, suggesting a potential role in organ transplantation therapies . While direct data on this compound is sparse, its structural characteristics may imply similar biological activity.

Case Studies and Research Findings

- Antiviral Studies :

- Immunosuppressive Activity :

Data Summary Table

| Activity | Compound | IC | Remarks |

|---|---|---|---|

| Antiviral | Fluorinated Aristeromycin | 0.20 µM | Effective against MERS-CoV |

| Immunosuppressive | Pyrimidine Derivative | 1.6 µM | Evaluated in mixed lymphocyte reaction assay |

| General Biological Activity | This compound | TBD | Requires further investigation |

Q & A

Q. What are the optimized synthetic routes for preparing N,N-DiBoc-4-amino-6-chloropyrimidine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amino group followed by chlorination at the 6-position. Key steps include:

- Boc Protection : Reacting 4-amino-6-chloropyrimidine with di-tert-butyl dicarbonate (Boc₂O) in anhydrous dichloromethane (DCM) under nitrogen, catalyzed by 4-dimethylaminopyridine (DMAP) at 0–25°C for 12–24 hours .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields >90% purity.

- Critical Factors : Excess Boc₂O (2.2 equiv) and strict anhydrous conditions prevent deprotection. Lower temperatures reduce side reactions like N-oxide formation.

Q. Which analytical techniques are most effective for characterizing this compound, and how are they applied?

- Methodological Answer : A combination of spectroscopic and chromatographic methods ensures structural confirmation and purity:

Q. What are the recommended storage conditions to ensure the stability of this compound?

- Methodological Answer :

- Temperature : Store at –20°C in airtight, amber vials to prevent thermal degradation and light-induced Boc group cleavage .

- Atmosphere : Use nitrogen or argon to minimize moisture absorption, which can hydrolyze Boc groups .

- Solubility Considerations : Dissolve in anhydrous DCM or THF for long-term storage; avoid protic solvents (e.g., methanol) to prevent deprotection .

Advanced Research Questions

Q. How can regioselective functionalization of this compound be achieved via cross-coupling reactions?

- Methodological Answer : The 6-chloro position is primed for Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:

- Suzuki-Miyaura : Use Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv), and aryl boronic acids in dioxane/H₂O (3:1) at 80°C for 6–8 hours. This replaces Cl with aryl groups while preserving Boc protection .

- Challenges : Competing dechlorination can occur with bulky ligands; optimize ligand choice (e.g., XPhos) and base strength .

Q. What computational modeling approaches predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian 09 with B3LYP/6-31G(d) basis sets to model transition states. The 6-Cl site shows lower activation energy (ΔG‡ = 18.5 kcal/mol) compared to the 4-amino group due to electron-withdrawing Boc groups .

- Molecular Electrostatic Potential (MEP) Maps : Highlight electrophilic regions (6-Cl) for nucleophilic attack, guiding solvent selection (e.g., polar aprotic DMF enhances reactivity) .

Q. How should researchers address contradictions in spectroscopic data (e.g., NMR shifts) for derivatives of this compound?

- Methodological Answer :

- Comparative Analysis : Cross-validate with NIST or ChemSpider reference spectra .

- Variable Temperature NMR : Resolve dynamic effects (e.g., rotameric Boc groups) by acquiring spectra at –40°C .

- Complementary Techniques : Use X-ray crystallography (e.g., Acta Crystallographica data ) or 2D NMR (HSQC, HMBC) to confirm ambiguous assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.